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Compound of Interest

Compound Name: H-Ala-afc trifluoroacetate salt

CAS No.: 126910-31-4

Cat. No.: B613166 Get Quote

Introduction & Biological Context
Aminopeptidases are zinc-dependent exopeptidases responsible for the cleavage of N-terminal

amino acids from protein and peptide substrates. Among these, Aminopeptidase N (APN, EC

3.4.11.2), also known as CD13, is a critical target in oncology and immunology. It plays a

pivotal role in tumor angiogenesis, metastasis, and peptide regulation (e.g., enkephalins).

This guide details the kinetic analysis of APN using the fluorogenic substrate H-Ala-afc

(Alanine-7-amino-4-trifluoromethylcoumarin). Unlike the traditional AMC (7-amino-4-

methylcoumarin) substrates, the AFC fluorophore offers distinct advantages:

Red-shifted Emission: AFC emits at ~505 nm (green-yellow), further removed from the

autofluorescence of biological samples and drug candidates than AMC (~460 nm).

Enhanced Stokes Shift: The larger separation between excitation and emission wavelengths

reduces background noise from light scattering.

Superior pH Stability: AFC fluorescence is less quenched at neutral/physiological pH

compared to AMC, making it ideal for physiological kinetic assays.
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The assay relies on the specific hydrolysis of the amide bond between the amino acid Alanine

and the fluorogenic leaving group AFC.

State A (Quenched): The substrate H-Ala-afc is relatively non-fluorescent (or fluorescent at a

different wavelength) when the amide bond is intact.

State B (Active): Aminopeptidase hydrolyzes the N-terminal amide bond.

State C (Signal): Free AFC is released, exhibiting strong fluorescence upon excitation at 400

nm.
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Figure 1: Enzymatic hydrolysis mechanism of H-Ala-afc by Aminopeptidase.

Materials & Reagents
A. Buffer Systems[1][2]

Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4.

Additives: 0.1 mg/mL BSA (prevents enzyme adsorption to plastic), 5 mM MgCl₂ or ZnCl₂

(cofactor support, though APN is often co-purified with Zn).
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Note: Avoid phosphate buffers if testing inhibitors that might chelate metals.

B. Substrate Preparation[2][3]
Substrate: H-Ala-afc (CAS: 96594-10-4).

Stock Solution: Dissolve in 100% DMSO to 10-20 mM.

Storage: Aliquot and store at -20°C, protected from light.

Stability:[1] Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

C. Enzyme[2][3][5][6][7][8]
Source: Recombinant Human APN/CD13 or purified tissue homogenate.

Handling: Keep on ice. Dilute immediately before use in ice-cold Assay Buffer.

Experimental Protocol
Phase 1: The AFC Standard Curve (Mandatory)
Rationale: Fluorescence Units (RFU) are arbitrary and instrument-dependent. You must convert

RFU to molar concentration to calculate

or

.

Prepare a 1 mM stock of free AFC (not H-Ala-afc) in DMSO.

Dilute to 10 µM in Assay Buffer.

Create a serial dilution (0, 0.1, 0.2, 0.5, 1.0, 2.0 µM) in the exact same reaction volume (e.g.,

100 µL) used for the kinetic assay.

Measure Fluorescence (Ex 380-400 nm / Em 505 nm).

Plot RFU (y-axis) vs. Concentration (x-axis). Calculate the slope (RFU/µM).
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Phase 2: Kinetic Assay Workflow
1. Reagent Prep

Dilute Enzyme & Substrate

2. Plate Setup (96-well Black)
Add 80µL Enzyme/Buffer

3. Pre-Incubation
(Optional: +Inhibitor)
10-15 min @ 37°C

4. Initiation
Add 20µL H-Ala-afc Substrate

5. Kinetic Read
Ex 400nm / Em 505nm

Read every 60s for 30-60 min

6. Data Analysis
Calculate Slope (RFU/min)

Click to download full resolution via product page

Figure 2: Step-by-step workflow for continuous kinetic monitoring.

Detailed Steps:
Plate Setup: Use black, flat-bottom 96-well plates to minimize background scattering.

Enzyme Addition: Add 80 µL of diluted Enzyme to sample wells. (For "No Enzyme Control",

add 80 µL Buffer).[2]
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Inhibitor Screening (Optional): If testing drugs, add 10 µL of compound (10x conc). Incubate

15 min at 37°C.

Substrate Initiation: Add 10 µL of H-Ala-afc substrate (10x conc) to start the reaction.

Final Volume: 100 µL.

Final DMSO: Ensure < 2% (v/v) to prevent solvent-induced inhibition.

Measurement: Immediately place in a pre-heated (37°C) plate reader. Shake for 5s.

Mode: Kinetic.[2][3][4]

Interval: 45-60 seconds.

Duration: 30-60 minutes.

Data Analysis & Calculations
A. Initial Velocity ( )

Examine the kinetic traces (RFU vs. Time).[2]

Identify the linear region (typically the first 5-15 minutes).

Calculate the slope of this line (

).

Subtract the slope of the "No Enzyme Control" (background hydrolysis).

Convert to molar velocity using the Standard Curve Slope (

):

B. Michaelis-Menten Parameters
To determine
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and

, perform the assay at varying substrate concentrations (e.g., 0.5

to 10

).

Parameter Definition Calculation Method

Maximum velocity at saturating

[S].

Non-linear regression of

vs [S].

Substrate concentration at

.

Derived from Michaelis-Menten

fit.[5]

Turnover number (

).

Catalytic Efficiency.[3]
Measure of substrate

specificity.[3][6][7]

Equation:

Critical Troubleshooting & Optimization
Inner Filter Effect (IFE)

Issue: At high concentrations (>50-100 µM), the substrate H-Ala-afc itself may absorb the

excitation light (380-400 nm) or the product AFC may self-quench.

Diagnosis: The standard curve bends downwards at high concentrations.

Solution: Correct RFU values using the absorbance of the substrate at the excitation

wavelength, or stay within the linear range of the fluorophore (< 20 µM product generated).

Substrate Depletion
Rule: Ensure that less than 10% of the substrate is consumed during the measurement

window used for
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calculation. If the curve plateaus early, dilute the enzyme.

Autofluorescence
Issue: Small molecule inhibitors may fluoresce in the blue/green region.

Validation: Always run a "Compound Only" control (Buffer + Compound + Substrate, no

Enzyme) to check for intrinsic fluorescence or quenching.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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